molecular formula C6H9BrN2O B1333225 2-Bromo-1-ethoxymethylimidazole CAS No. 850429-54-8

2-Bromo-1-ethoxymethylimidazole

Cat. No.: B1333225
CAS No.: 850429-54-8
M. Wt: 205.05 g/mol
InChI Key: FZLPPSCLJGMJCZ-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxymethylimidazole: is a chemical compound with the molecular formula C6H9BrN2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxymethylimidazole typically involves the bromination of 1-ethoxymethylimidazole. One common method includes the reaction of 1-ethoxymethylimidazole with bromine in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-ethoxymethylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Scientific Research Applications

2-Bromo-1-ethoxymethylimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxymethylimidazole in organic synthesis involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom can be displaced by nucleophiles, while the imidazole ring can participate in various coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct reactivity and properties. Unlike other bromo-substituted compounds, it offers a combination of nucleophilic and electrophilic sites, making it versatile in various chemical reactions and applications .

Properties

IUPAC Name

2-bromo-1-(ethoxymethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLPPSCLJGMJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378312
Record name 2-Bromo-1-ethoxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-54-8
Record name 2-Bromo-1-ethoxymethylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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